molecular formula C26H32N2O6S B12151505 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbon yl)-3-pyrrolin-2-one

5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbon yl)-3-pyrrolin-2-one

Cat. No.: B12151505
M. Wt: 500.6 g/mol
InChI Key: IUJKQZMMFNLBQV-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound that features a pyrrolinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Functional Group Addition:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Material Manufacturing:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-piperidin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Uniqueness

The unique combination of functional groups in 5-(3,4-Diethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one may confer specific properties that are not present in similar compounds, such as enhanced biological activity or improved material characteristics.

Properties

Molecular Formula

C26H32N2O6S

Molecular Weight

500.6 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H32N2O6S/c1-3-33-19-9-8-18(17-20(19)34-4-2)23-22(24(29)21-7-5-16-35-21)25(30)26(31)28(23)11-6-10-27-12-14-32-15-13-27/h5,7-9,16-17,23,30H,3-4,6,10-15H2,1-2H3

InChI Key

IUJKQZMMFNLBQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4)OCC

Origin of Product

United States

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